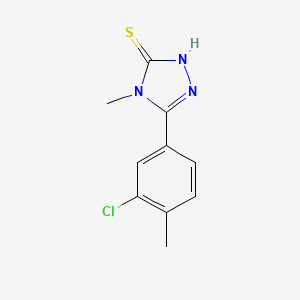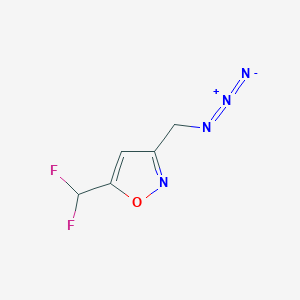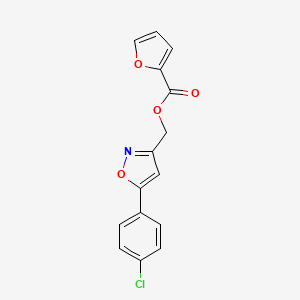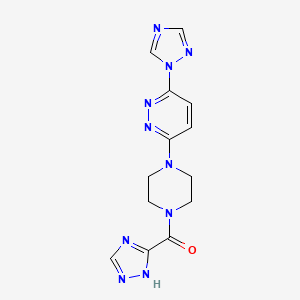![molecular formula C24H23NO3 B2466886 (2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one CAS No. 1353224-57-3](/img/structure/B2466886.png)
(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one is a useful research compound. Its molecular formula is C24H23NO3 and its molecular weight is 373.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound and its derivatives have been synthesized and characterized in several studies. For instance, Sherekar et al. (2021) described the synthesis of similar compounds, noting their antimicrobial activities. These compounds were characterized by physical and spectral data, indicating their potential in biomedical research (Sherekar, Kakade, & Padole, 2021).
Biological Evaluation
- Various studies have evaluated the biological effects of compounds similar to (2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one. For example, similar compounds have shown excellent antimicrobial activities, as reported by Sherekar et al. (2021) and Muralidharan et al. (2017), who also studied their cytotoxicity against cancer cell lines (Sherekar, Padole, & Kakade, 2022); (Muralidharan, Alagumuthu, & Iyer, 2017).
Chemical Properties and Interactions
- The chemical properties and interactions of these compounds have been extensively studied. For instance, Gazizov et al. (2015) explored the acid-catalyzed ring opening in similar compounds, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes (Gazizov, Smolobochkin, Voronina, Burilov, & Pudovik, 2015). Additionally, Kurt et al. (2020) investigated the DNA interaction and docking studies of novel Schiff base ligands derived from similar compounds (Kurt, Temel, Atlan, & Kaya, 2020).
Nonlinear Optical Studies
- Novel chalcone derivatives, similar to the compound , have been studied for their nonlinear optical properties using the Z-scan technique and DFT method, as reported by Mathew et al. (2019) (Mathew, Salian, Joe, & Narayana, 2019).
Antimicrobial and Antioxidant Activities
- Compounds like this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, Gurunanjappa et al. (2017) synthesized and evaluated similar compounds for these properties (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Crystal Structure Analysis
- The crystal structures of chalcone derivatives related to this compound have been investigated, providing insights into their molecular arrangements and potential applications in material science, as studied by Jasinski et al. (2009) (Jasinski, Butcher, Mayekar, Yathirajan, & Narayana, 2009).
Propiedades
IUPAC Name |
(E)-1-(1-hydroxynaphthalen-2-yl)-3-(3-methoxy-4-pyrrolidin-1-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-28-23-16-17(8-12-21(23)25-14-4-5-15-25)9-13-22(26)20-11-10-18-6-2-3-7-19(18)24(20)27/h2-3,6-13,16,27H,4-5,14-15H2,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWDBDHQYOIBBE-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2466804.png)
![(E)-methyl 2-(6-chloro-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2466805.png)






![2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2466820.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2466821.png)
![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2466823.png)

![3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2466826.png)